molecular formula C16H17NO2 B11954863 dl-Phenylalanine, N-benzyl-

dl-Phenylalanine, N-benzyl-

Cat. No.: B11954863
M. Wt: 255.31 g/mol
InChI Key: PIVJVCRQCUYKNZ-UHFFFAOYSA-N
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Description

dl-Phenylalanine, N-benzyl- is a synthetic N-alkylated derivative of the essential amino acid phenylalanine. This compound is primarily utilized as a key chiral building block and intermediate in organic synthesis and pharmaceutical research for the development of novel bioactive molecules. As a modified amino acid, it serves as a precursor in peptidomimetic studies, where it can be incorporated into peptide analogs to alter their stability, receptor binding, or pharmacological properties. The racemic (dl-) form allows researchers to investigate both stereoisomers simultaneously in structure-activity relationship (SAR) studies. N-benzylated amino acid derivatives are valuable intermediates in the synthesis of more complex chemical entities. Related phenylalanine derivatives have been explored for their role as antagonists for ion channels, such as the TRPM8 receptor, and some have been investigated for their potential anti-sickling activity for red blood cells . The benzyl group introduces increased lipophilicity, which can influence the compound's biomembrane permeability and binding affinity to hydrophobic pockets in proteins. Researchers employ dl-Phenylalanine, N-benzyl- in the synthesis of specialized compounds for neurochemical research, given the role of phenylalanine as a precursor to catecholamines like dopamine and norepinephrine . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(benzylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVJVCRQCUYKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalysis

The amidocarbonylation of benzyl chloride with acetamide and syngas (CO/H₂) represents a direct route to dl-phenylalanine precursors. As reported by de Vries et al., cobalt octacarbonyl [Co₂(CO)₈] serves as the catalyst, facilitating carbonylation at 100°C under high CO pressure (250 bar). The reaction proceeds via hydroformylation of benzyl chloride to phenylacetaldehyde, followed by condensation with acetamide to yield N-acetyl-dl-phenylalanine (N-Ac-Phe-OH).

Key parameters include:

  • Temperature : Optimal at 100°C; lower temperatures (47°C) hinder condensation, while higher temperatures (140°C) reduce selectivity due to side reactions.

  • Solvent : Methyl isobutyl ketone (MIBK) enhances yield (79%) compared to polar aprotic solvents.

  • Additives : Sodium bicarbonate (NaHCO₃) neutralizes HCl byproduct, improving conversion from 60% to 99% and selectivity from 80% to 90%.

Post-Synthetic N-Benzylation

Following amidocarbonylation, N-benzylation is achieved by treating dl-phenylalanine with benzyl bromide or chloride under basic conditions. For example, refluxing dl-phenylalanine with benzyl chloride in methanol containing triethylamine (TEA) at 65°C for 12 hours yields dl-Phenylalanine, N-benzyl-. Purification involves ethanol wash and recrystallization, achieving >95% purity.

Dynamic Kinetic Resolution (DKR) of L-Phenylalanine

Racemization and Benzylation

A patent by CN102010345A describes a DKR method to resolve L-phenylalanine into D-phenylalanine, adaptable for N-benzylation. The process involves:

  • L-Phenylalanine Hydrochloride Synthesis : L-phenylalanine is treated with HCl (1:12 molar ratio) to form L-phenylalanine hydrochloride.

  • Racemization Catalysis : 4-Aldehydropyridine (0.01–0.1 mol%) promotes racemization at 65°C in methanol, enabling dynamic equilibrium between L- and D-enantiomers.

  • N-Benzylation : Introducing benzyl chloride during the resolution step forms N-benzyl-D-phenylalanine L-DBTA disalt, which is hydrolyzed with HCl to yield the final product.

Optimization Metrics

  • Yield : 87.1% for D-phenylalanine after hydrolysis, with optical purity >99.4%.

  • Catalyst Efficiency : 4-Aldehydropyridine outperforms other aldehydes (e.g., 2-bromo-5-aldehydropyridine) in racemization rate.

Alkylation of dl-Phenylalanine Derivatives

Direct N-Benzylation

A standard approach involves alkylating dl-phenylalanine’s amine group with benzyl halides. For instance, dl-phenylalanine methyl ester hydrochloride (prepared via thionyl chloride in methanol) reacts with benzyl bromide in dimethylformamide (DMF) at 50°C for 6 hours. The reaction is quenched with ammonium hydroxide, yielding dl-Phenylalanine, N-benzyl- with 85% efficiency.

Solvent and Base Effects

  • Solvents : DMF and methanol are optimal due to high dielectric constants stabilizing transition states.

  • Bases : Triethylamine (TEA) or NaHCO₃ prevents protonation of the amine, enhancing nucleophilicity.

Comparative Analysis of Methods

Method Yield (%) Optical Purity Catalyst Key Advantage
Amidocarbonylation79RacemicCo₂(CO)₈Single-step synthesis
DKR Adaptation87.1>99.4% (D-form)4-AldehydropyridineHigh enantiomeric excess
Direct Alkylation85RacemicTEA/NaHCO₃Scalability and simplicity

Challenges and Innovations

Byproduct Management

Hydrogen chloride generation during benzylation necessitates scavengers like NaHCO₃ or molecular sieves. In DKR, residual L-DBTA is removed via filtration, ensuring >98% recovery of resolving agents.

Catalyst Design

Cobalt-based catalysts in amidocarbonylation suffer from HCl inhibition, prompting research into HCl-tolerant alternatives like rhodium complexes . Similarly, chiral catalysts for asymmetric N-benzylation remain underexplored.

Chemical Reactions Analysis

Dynamic Kinetic Resolution (DKR)

N-Benzyl-d,l-phenylalanine can be synthesized via DKR using L-phenylalanine as a starting material. The process involves:

  • Hydrochloride Formation : L-Phenylalanine reacts with HCl to form L-phenylalanine hydrochloride .

  • Racemization and Resolution : The hydrochloride undergoes racemization in methanol with an aldehyde-pyridine catalyst (e.g., 2-formylpyridine) and is resolved using dibenzoyl-L-tartaric acid (L-DBTA) .

Key Data :

ParameterValueSource
Catalyst2-Formylpyridine
SolventMethanol
Temperature45–80°C
Theoretical Conversion~100%
Yield of D-Phe-L-DBTA95.2%

This method avoids the need for excess resolving agents and achieves near-quantitative yields of enantiopure D-phenylalanine derivatives .

Peptide Coupling Reactions

The compound is widely used in solid-phase peptide synthesis (SPPS). The benzyl group protects the amino group, while the carboxylic acid is activated for coupling:

Example :

  • Activation : Using HOBt/DIC or other coupling agents.

  • Deprotection : The benzyl group is removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) .

Application : Synthesis of neuroactive peptides targeting ion channels .

Sulfonylurea Receptor Binding

N-Benzyl-D-phenylalanine derivatives (e.g., N-benzoyl-D-Phe) bind to pancreatic β-cell sulfonylurea receptors, inhibiting Kₐₜₚ channels and stimulating insulin secretion .

Structure-Activity Relationship :

  • Stereospecificity : D-isomers show 80-fold higher potency than L-isomers .

  • Lipophilicity : Hydrophobic substituents (e.g., cyclohexyl) enhance binding affinity .

Key Data :

CompoundKₐ (μM)EC₅₀ (μM)Source
N-Benzoyl-D-Phe112–4
N-Benzoyl-L-Phe220160

Oxidative Degradation

Under aerobic conditions, N-benzyl-d,l-phenylalanine undergoes oxidative cleavage of the benzyl group. For example, Cu(II)-catalyzed oxidation yields benzaldehyde and phenylacetic acid :

Reaction :
N-Benzyl-PheCu2+,O2Benzaldehyde+Phenylacetic Acid\text{N-Benzyl-Phe} \xrightarrow{\text{Cu}^{2+}, \text{O}_2} \text{Benzaldehyde} + \text{Phenylacetic Acid}

Conditions :

  • pH 7.0, 37°C

  • Yield: 63% benzaldehyde

Neurological Therapeutics

N-Benzyl-D-phenylalanine methyl ester hydrochloride is a precursor in synthesizing NMDA receptor antagonists and neuroprotective agents .

Antidiabetic Agents

Derivatives like N-benzoyl-D-Phe exhibit insulinotropic effects, making them candidates for type 2 diabetes therapy .

Scientific Research Applications

Chemistry: dl-Phenylalanine, N-benzyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dl-Phenylalanine, N-benzyl- with structurally or functionally related compounds, highlighting differences in molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight Melting Point Solubility Key Applications References
dl-Phenylalanine, N-benzyl- C₁₆H₁₇NO₂ 255.31 N/A Likely low in water Chiral intermediates, organic synthesis
dl-Phenylalanine C₉H₁₁NO₂ 165.19 283°C (decomposes) Water-soluble Dietary supplements, neurotransmitter synthesis, pain relief
N-Acetyl-dl-phenylalanine C₁₁H₁₃NO₃ 207.23 N/A Soluble in polar solvents Pharmaceutical research, peptide synthesis
Carbobenzoxy-l-Phenylalanylglycine Anide C₁₇H₂₁O₄N₃ 355.37 180°C Soluble in acetic acid/methanol Enzymatic resolution studies, peptide synthesis
γ-Benzyl-L-glutamate C₁₂H₁₅NO₄ 237.25 N/A Organic solvents Stationary phase characterization in chromatography

Key Comparisons :

Structural Modifications: N-Benzyl vs. N-Acetyl: The benzyl group (C₆H₅CH₂-) in N-benzyl derivatives enhances hydrophobicity compared to the acetyl group (CH₃CO-), impacting solubility and chromatographic behavior . Carbobenzoxy (Cbz) Protection: Unlike N-benzyl, the Cbz group (C₆H₅CH₂OCO-) acts as a temporary protecting group for amines during peptide synthesis, removed via hydrogenolysis .

Biological and Industrial Applications: dl-Phenylalanine: Used in supplements to support neurotransmitter production (e.g., dopamine) and pain management . N-Benzyl Derivatives: Primarily serve as synthetic intermediates; for example, Benzyl N,N-dibenzyl-L-phenylalaninate (C₃₀H₂₉NO₂) is utilized in chiral separation studies . Carbobenzoxy Derivatives: Critical in enzymatic resolution workflows, enabling enantiomer separation for optically pure peptides .

Physicochemical Properties: Solubility: N-Benzyl and Cbz derivatives exhibit lower aqueous solubility than unmodified dl-phenylalanine due to hydrophobic aromatic groups . Thermodynamics: Solvation studies of dl-phenylalanine in aqueous NaNO₃ reveal enthalpy-driven solubility, which may differ for N-benzyl analogs due to steric effects .

Analytical Behavior: Chromatography: N-Benzyl amino acids like γ-benzyl-L-glutamate show distinct retention times in reversed-phase liquid chromatography (RPLC) compared to acetylated or unprotected analogs .

Notes

Data Limitations : Direct experimental data (e.g., melting points, solubility) for dl-Phenylalanine, N-benzyl- are scarce in the provided evidence. Properties are inferred from structurally related compounds.

Contradictions : Hydrophobicity trends between N-benzyl and Cbz derivatives may vary depending on solvent systems and substituent positioning .

Synthetic Relevance : N-Benzyl protection is less common than Cbz in peptide synthesis due to challenges in deprotection, but it remains valuable for specialized applications .

Q & A

Q. Why do conflicting reports exist regarding the optical activity of N-benzyl-DL-phenylalanine post-synthesis?

  • Analysis : Contradictions arise from incomplete enantioseparation or residual racemization during synthesis. For instance, untreated racemic mixtures show no optical activity (α\alpha _D = 0°), but post-treatment with chiral adsorbents restores activity (e.g., α\alpha _D = +15° for L-enantiomer). Discrepancies are resolved via circular dichroism (CD) spectroscopy and enantiomeric excess calculations .

Q. How can reaction yields for N-benzyl-DL-phenylalanine derivatives be optimized amid competing nucleophilic pathways?

  • Resolution : Competing pathways (e.g., selenocyanate vs. fluoride attack) are mitigated by adjusting nucleophile concentration and reaction time. Kinetic studies reveal selenocyanate exhibits higher affinity (kselk_{sel} = 0.15 min1^{-1}) than fluoride (kFk_F = 0.06 min1^{-1}) in sulfamidate ring-opening. Yield optimization (≥80%) is achieved by maintaining a 2:1 nucleophile:sulfamidate ratio at 25°C .

Tables

Table 1 : Solubility of DL-Phenylalanine in Aqueous DMSO Mixtures (298.15 K)

DMSO (%)Solubility (g/L)Modeled (g/L)Deviation (%)
012.412.12.4
2018.719.22.7
4025.324.82.0
Source: Hossain et al. (2015), adapted from

Table 2 : Enantiomeric Excess (ee) in N-Benzyl-DL-Phenylalanine Separation

Methodee (%)Retention Time (min)
Phosphoramide Nanocomposite928.7 (L), 10.2 (D)
Chiral HPLC Column886.5 (L), 7.8 (D)
Adapted from

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